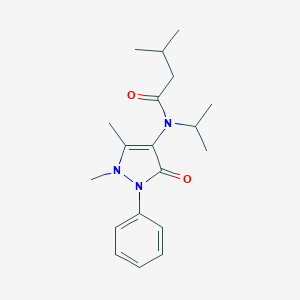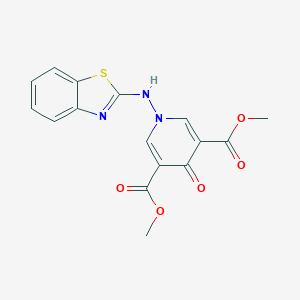![molecular formula C16H23BrN2O2 B246957 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol is a selective dopamine D3 receptor antagonist, meaning it binds to and blocks the activity of dopamine D3 receptors in the brain. This leads to an increase in dopamine release, which can have therapeutic effects in diseases such as Parkinson's and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol are largely related to its mechanism of action as a dopamine D3 receptor antagonist. By blocking the activity of dopamine D3 receptors, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol can increase dopamine release in the brain, which can have various effects on behavior, cognition, and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted manipulation of dopamine signaling in the brain. However, one limitation is that 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol on dopamine signaling and how it may be used to treat other diseases such as Parkinson's and schizophrenia. Finally, the development of more potent derivatives of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol may lead to more effective therapeutic agents for these and other diseases.
Métodos De Síntesis
The synthesis of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol involves several steps, including the reaction of 4-bromo-2-nitrophenol with 4-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been found to increase dopamine release in the brain, which may help alleviate symptoms. In schizophrenia, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to improve cognitive function in animal models. Additionally, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been studied for its potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
Nombre del producto |
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol |
|---|---|
Fórmula molecular |
C16H23BrN2O2 |
Peso molecular |
355.27 g/mol |
Nombre IUPAC |
4-bromo-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O2/c17-14-1-2-16(20)13(11-14)12-18-5-3-15(4-6-18)19-7-9-21-10-8-19/h1-2,11,15,20H,3-10,12H2 |
Clave InChI |
YXAKQORSLVNWPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
SMILES canónico |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)